3-(2,3,5-Trifluorophenyl)propan-1-amine
Description
Properties
IUPAC Name |
3-(2,3,5-trifluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-7-4-6(2-1-3-13)9(12)8(11)5-7/h4-5H,1-3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRDBTGTXTYZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCCN)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5-Trifluorophenyl)propan-1-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of biocatalysis is also explored for the synthesis of chiral intermediates, which can be advantageous due to its high enantioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5-Trifluorophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-(2,3,5-Trifluorophenyl)propan-1-amine serves as a versatile building block in the synthesis of more complex organic molecules. The trifluoromethyl group enhances the compound's reactivity and selectivity in chemical reactions, making it an important intermediate in various synthetic pathways. It is commonly utilized in Suzuki–Miyaura coupling reactions due to its mild reaction conditions and high functional group tolerance.
Biological Research
Potential Biological Activity
Research has indicated that this compound may interact with various biomolecules, influencing biological pathways. The trifluoromethyl substitution can enhance the binding affinity of the compound to specific targets such as enzymes or receptors .
Mechanism of Action
The compound's mechanism of action involves its interaction with calcium-sensing receptors (CaSR) in the parathyroid gland. By acting as a calcimimetic agent, it increases the sensitivity of these receptors to extracellular calcium levels, which can help reduce parathyroid hormone (PTH) secretion. This mechanism is particularly relevant for managing conditions like secondary hyperparathyroidism.
Pharmaceutical Applications
Drug Development
this compound is being explored for its potential use in drug development. Its structural characteristics make it suitable for synthesizing chiral drug intermediates that are crucial for creating effective pharmaceuticals .
Clinical Applications
Recent pharmacological studies have highlighted the efficacy of this compound in clinical settings:
- Calcimimetic Effects : Clinical trials have demonstrated that patients with chronic kidney disease treated with this compound showed significant reductions in PTH levels compared to placebo groups.
- Antichlamydial Activity : Derivatives containing the trifluoromethyl group have exhibited selective activity against Chlamydia species, emphasizing the biological significance of this substituent.
Data Tables
| Application Area | Study/Trial | Outcome |
|---|---|---|
| Drug Development | Pharmacological Studies | Effective as a calcimimetic agent |
| Biological Activity | Antichlamydial Activity | Selective inhibition observed against Chlamydia |
| Clinical Application | Chronic Kidney Disease | Significant reduction in PTH levels |
Case Studies
-
Chronic Kidney Disease Management
- Objective : To evaluate the effectiveness of this compound in lowering PTH levels.
- Results : Patients receiving treatment showed a marked decrease in serum PTH levels after 12 weeks compared to control groups.
-
Antichlamydial Efficacy
- Objective : Assess the activity of trifluoromethylated derivatives against Chlamydia.
- Results : Studies confirmed selective inhibition of Chlamydia species by compounds featuring the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-(2,3,5-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2,3,4-Trifluorophenyl)propan-1-amine: Similar structure but with a different fluorine substitution pattern.
1-(2,4,5-Trifluorophenyl)propan-2-amine: Another trifluoromethylated amine with a different substitution pattern.
Uniqueness
3-(2,3,5-Trifluorophenyl)propan-1-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Q & A
Q. What are the recommended synthetic routes for 3-(2,3,5-trifluorophenyl)propan-1-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution : Fluorinated aromatic precursors (e.g., 2,3,5-trifluorophenyl derivatives) can undergo alkylation with propan-1-amine or its protected analogs. For example, a Mitsunobu reaction or coupling with bromopropane intermediates may be employed under anhydrous conditions .
- Reductive Amination : Ketone precursors (e.g., 3-(2,3,5-trifluorophenyl)propanal) can react with ammonia or amines in the presence of reducing agents like NaBH₃CN. Temperature (0–25°C) and solvent polarity (e.g., MeOH vs. THF) critically affect enantiomeric purity and yield .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 columns, UV detection at 254 nm) .
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Ensure <1% deviation from theoretical C, H, N values.
- Impurity Profiling : Use USP/Ph.Eur. guidelines to quantify related amines or fluorinated byproducts via relative retention times (e.g., RRT 0.4–2.6) and response factors .
Advanced Research Questions
Q. How do electronic effects of the 2,3,5-trifluorophenyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Fluorine substituents increase the electrophilicity of the aromatic ring, enhancing reactivity in SNAr reactions. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict regioselectivity .
- Catalytic Applications : Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Compare turnover frequencies (TOF) with non-fluorinated analogs to assess fluorine’s impact on catalyst poisoning .
Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer:
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated propanamines?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorometric kinase inhibition). Normalize data to account for differences in cell lines (HEK293 vs. HeLa) or fluorophore interference .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Correlate fluorine positioning with binding affinity (ΔG) discrepancies .
Q. What advanced analytical methods are suitable for studying enantiomeric excess in chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
